REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([OH:8])[CH:7]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>C(#N)C>[C:10]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([OH:8])[CH:7]=1)(=[O:12])[CH3:11]
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Name
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|
Quantity
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80 g
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Type
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reactant
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Smiles
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NC=1C=CC(=C(C1)O)Cl
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Name
|
|
Quantity
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70 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was refluxed
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Type
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FILTRATION
|
Details
|
the resulting crystalline precipitate was collected by filtration
|
Type
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WASH
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Details
|
washed with 200 ml of acetonitrile
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |